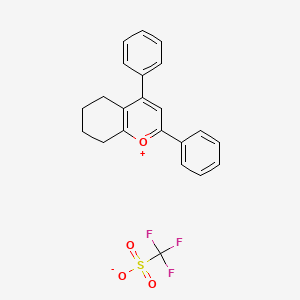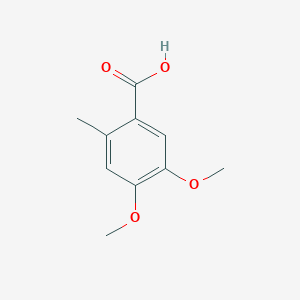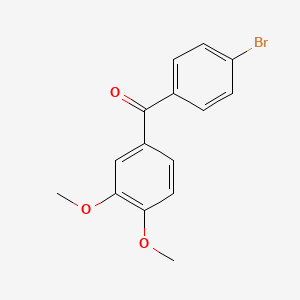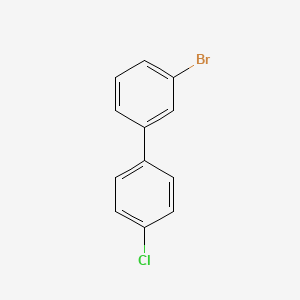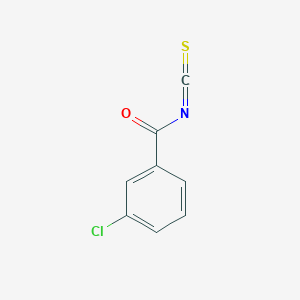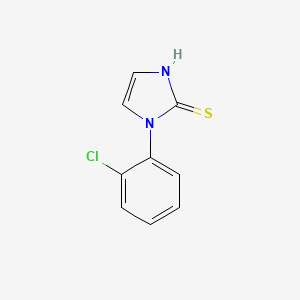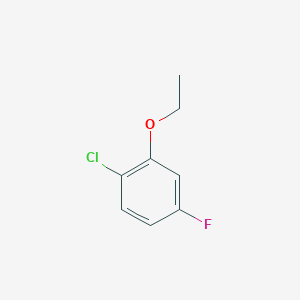
2-Chloro-5-fluorophénétole
Vue d'ensemble
Description
2-Chloro-5-fluorophenetole, also known by its IUPAC name 1-chloro-2-ethoxy-4-fluorobenzene, is an organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenetole ring, making it a halogenated aromatic ether.
Applications De Recherche Scientifique
2-Chloro-5-fluorophenetole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluorophenetole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
2-Chloro-5-fluorophenetole has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can induce the expression of detoxifying enzymes, which help in mitigating the effects of reactive intermediates formed during its metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-fluorophenetole involves its binding interactions with biomolecules. It can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing their normal function. This inhibition can lead to a decrease in the metabolism of other substrates processed by these enzymes. Additionally, 2-Chloro-5-fluorophenetole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluorophenetole have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Chloro-5-fluorophenetole can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluorophenetole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic effects have been observed at very high doses, including liver and kidney damage. These adverse effects are likely due to the accumulation of reactive intermediates formed during the metabolism of 2-Chloro-5-fluorophenetole .
Metabolic Pathways
2-Chloro-5-fluorophenetole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Chloro-5-fluorophenetole, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are excreted from the body .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-fluorophenetole is transported and distributed by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 2-Chloro-5-fluorophenetole within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluorophenetole is primarily in the endoplasmic reticulum, where cytochrome P450 enzymes are located. This localization is crucial for its metabolism and subsequent effects on cellular function. Additionally, 2-Chloro-5-fluorophenetole may also localize to other organelles, such as mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenetole typically involves the halogenation of phenetole derivatives. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenetole ring followed by the chlorination process. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-5-fluorophenetole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluorophenetole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of the fluorine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenetole derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of dehalogenated phenetole derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluorophenetole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-fluorophenetole
- 2-Chloro-3-fluorophenetole
- 2-Chloro-6-fluorophenetole
Comparison: 2-Chloro-5-fluorophenetole is unique due to the specific positioning of the chlorine and fluorine atoms on the phenetole ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to its analogs, 2-Chloro-5-fluorophenetole may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
1-chloro-2-ethoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZQYZDNHYNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378652 | |
| Record name | 2-Chloro-5-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-35-6 | |
| Record name | 1-Chloro-2-ethoxy-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


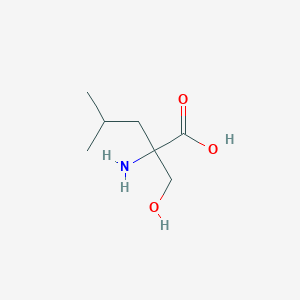
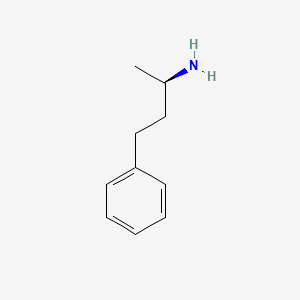

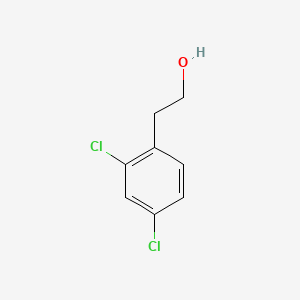
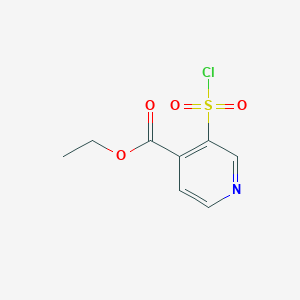
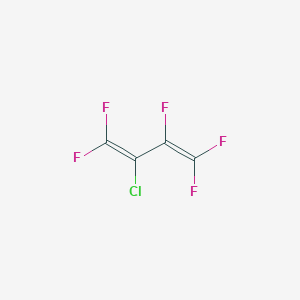
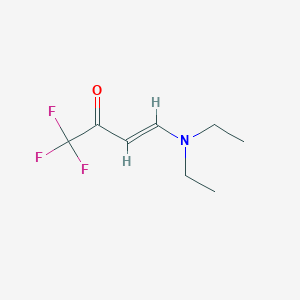
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
